2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzenesulfonyl group and an acetamide moiety attached to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl-substituted piperidine. This intermediate is then reacted with 2,3-dimethylphenylacetic acid or its derivatives in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the scalability of the synthesis process is crucial for industrial applications, requiring careful control of reaction parameters and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H29N3O4S
- CAS Number : 898414-89-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it modulates the activity of neurotransmitter systems, particularly through the inhibition of specific enzymes and receptors involved in pain and inflammation pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation .
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been indicated, which may contribute to its analgesic and anti-inflammatory effects.
1. Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant analgesic effects. For instance, studies have shown that piperidine derivatives can effectively reduce pain in animal models by acting on central nervous system pathways .
2. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory disorders .
3. Anticancer Activity
Emerging evidence suggests that piperidine derivatives may possess anticancer properties. For example, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .
Case Study 1: Analgesic Efficacy
In a study evaluating the analgesic efficacy of piperidine derivatives, researchers found that a compound structurally similar to this compound significantly reduced pain responses in rat models. The study reported a dose-dependent reduction in pain behavior, suggesting effective central analgesic activity.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of piperidine derivatives. The results indicated that these compounds inhibited the production of inflammatory mediators such as TNF-alpha and IL-6 in vitro. This aligns with the observed reduction in inflammation markers in vivo during experimental models of arthritis .
Data Tables
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-9-8-13-20(17(16)2)22-21(24)15-18-10-6-7-14-23(18)27(25,26)19-11-4-3-5-12-19/h3-5,8-9,11-13,18H,6-7,10,14-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBSHJXSUPHNEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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